N-Nitroso-N-méthylaniline

Vue d'ensemble

Description

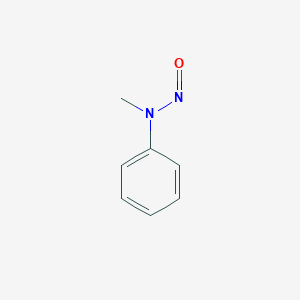

H8N2O. Il s'agit d'un membre de la classe des composés nitrosamines. Les nitrosamines sont caractérisées par la présence d'un groupe nitroso (N=O) lié à un groupe fonctionnel amine (NH2). La N-Nitroso-N-méthylaniline est un liquide jaune pâle à brunâtre avec une densité d'environ 1,13 g/mL .

Applications De Recherche Scientifique

Toxicological Research

N-Nitroso-N-methylaniline has been extensively studied for its toxicological effects, particularly its ability to form DNA adducts. These adducts can lead to mutations and cancer development. Research indicates that NMA forms triazene DNA adducts at the N6-position of adenine residues, which is crucial for understanding its carcinogenic mechanisms .

Case Study: DNA Adduct Formation

- Objective : To evaluate the mutagenic potential of N-Nitroso-N-methylaniline.

- Method : In vitro studies using mammalian cell lines to assess the formation of DNA adducts.

- Findings : Significant levels of DNA adducts were detected, correlating with increased mutagenicity in treated cells .

Environmental Monitoring

N-Nitroso compounds, including N-Nitroso-N-methylaniline, are prevalent environmental contaminants. They can form through the reaction of nitrites with amines in food and water supplies, raising concerns about public health.

Environmental Impact Assessment

- Study Focus : Detection and quantification of N-nitrosamines in water sources.

- Method : Utilization of gas chromatography-mass spectrometry (GC-MS) for analysis.

- Results : Detection of NMA in several water samples indicated contamination from industrial discharges or agricultural runoff .

Synthetic Applications

In organic chemistry, N-Nitroso-N-methylaniline serves as a precursor for various synthetic reactions. It can be utilized in the synthesis of other organic compounds through electrophilic aromatic substitution reactions.

Synthetic Pathways

- Electrophilic Nitrosation : The compound can undergo nitrosation reactions to yield various nitroso derivatives.

- Denitrosation Reactions : NMA can be used to study enzymatic processes involving cytochrome P450, which catalyzes the demethylation of N-nitroso compounds .

Enzymatic Studies

The enzymatic denitrosation of N-Nitroso-N-methylaniline is a significant area of research. Understanding how this compound interacts with enzymes provides insights into metabolic pathways and potential detoxification processes.

Enzyme Interaction Study

- Objective : To characterize the enzymatic pathways involved in the metabolism of NMA.

- Method : In vitro assays using liver microsomes to assess cytochrome P450-mediated reactions.

- Outcomes : Identification of specific enzyme isoforms responsible for the demethylation process, contributing to knowledge on drug metabolism and toxicity .

Regulatory and Safety Considerations

Given its carcinogenic nature, there are strict regulations surrounding the use and disposal of N-Nitroso-N-methylaniline. Safety data sheets (SDS) highlight necessary precautions when handling this compound in laboratory settings.

Safety Guidelines

- Personal protective equipment (PPE) must be worn when handling NMA.

- Proper waste disposal methods should be adhered to prevent environmental contamination.

Mécanisme D'action

Target of Action

N-Nitroso-N-methylaniline is known to interact with DNA and other cellular components . It is formed through the reaction of nitrite compounds with secondary amines, and can also be produced through the oxidation of N-methylaniline .

Mode of Action

The compound is known to cause DNA damage and mutations, which can ultimately result in cancer .

Biochemical Pathways

It is known that the compound can cause dna damage, which can disrupt normal cellular processes and lead to mutations . These mutations can affect various biochemical pathways, potentially leading to the development of cancer .

Pharmacokinetics

It is known that the compound is highly soluble in water and other organic solvents , which could influence its bioavailability and distribution within the body.

Result of Action

The primary result of N-Nitroso-N-methylaniline’s action is DNA damage, which can lead to mutations and the development of cancer . It is also known to cause liver damage and other toxic effects in animals and humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Nitroso-N-methylaniline. For example, the presence of nitrite compounds and secondary amines in the environment can lead to the formation of N-Nitroso-N-methylaniline . Additionally, factors such as pH can influence the rate of this reaction .

Analyse Biochimique

Biochemical Properties

N-Nitroso-N-methylaniline is metabolized by cytochromes P450 2B1 and P450 2B2, which are isolated from liver microsomes of rats . The metabolism of N-Nitroso-N-methylaniline involves interactions with these enzymes, leading to the production of methylaniline (MA), the parent amine .

Cellular Effects

N-Nitroso-N-methylaniline has been found to induce DNA damage in 3D HepaRG spheroids, a type of human liver cell model . It also induces tumors in the esophagus, its target organ for carcinogenicity .

Molecular Mechanism

The molecular mechanism of N-Nitroso-N-methylaniline involves its metabolism by cytochromes P450 2B1 and P450 2B2 . These enzymes catalyze the denitrosation of N-Nitroso-N-methylaniline to yield methylaniline .

Temporal Effects in Laboratory Settings

N-Nitroso-N-methylaniline is rapidly metabolized in the body, with its rate of disappearance from circulating blood and tissues of rats, and from the whole bodies of mice after injection, indicating a rapid metabolism .

Dosage Effects in Animal Models

In animal models, N-Nitroso-N-methylaniline has been found to induce esophageal tumors in rats following a 50-week drinking water exposure . The compound is toxic to rats with LD50 values of 336 and 225 mg/kg for male and female rats, respectively .

Metabolic Pathways

The metabolic pathway of N-Nitroso-N-methylaniline involves an initial denitrosation to yield methylaniline, which in turn rapidly undergoes oxidative demethylation to aniline .

Transport and Distribution

N-Nitroso-N-methylaniline is distributed fairly evenly throughout the body with no preferential concentration in the esophagus, its target organ for carcinogenicity . Its high lipid solubility does not lead to any increased accumulation in adipose tissue .

Subcellular Localization

Given its lipid solubility and its metabolism by liver enzymes, it can be inferred that it may be localized in the liver cells where these enzymes are present .

Méthodes De Préparation

Voies de synthèse::

Méthode de couplage diazoïque : La N-Nitroso-N-méthylaniline peut être synthétisée par des réactions de couplage diazoïque. Dans cette méthode, l'aniline réagit avec le nitrite de sodium (NaNO) en milieu acide pour former le sel de diazonium. Le sel de diazonium est ensuite couplé à un agent méthylant (tel que le sulfate de diméthyle) pour donner la this compound.

Nitrosation de l'aniline : L'aniline peut également être directement nitrosée à l'aide d'acide nitreux (HNO) pour former la this compound.

Production industrielle:: Les méthodes de production à l'échelle industrielle impliquent généralement la voie de couplage diazoïque en raison de son efficacité et de sa capacité d'adaptation.

Analyse Des Réactions Chimiques

La N-Nitroso-N-méthylaniline subit diverses réactions chimiques:

Oxydation : Elle peut être oxydée pour former la N-nitrosodiméthylamine (NDMA).

Réduction : La réduction du groupe nitroso peut produire la N,N-diméthylaniline.

Substitution : La this compound peut subir des réactions de substitution nucléophile avec d'autres nucléophiles.

Réactifs et conditions courants : Nitrite de sodium, acide sulfurique, sulfate de diméthyle et agents réducteurs (tels que le zinc et l'acide chlorhydrique).

Principaux produits : La this compound elle-même, la N-nitrosodiméthylamine et la N,N-diméthylaniline.

4. Applications de la recherche scientifique

La this compound trouve des applications dans:

Chimie : Comme réactif en synthèse organique.

Biologie : Étude des effets des nitrosamines sur les systèmes biologiques.

Médecine : Recherche sur les propriétés cancérigènes potentielles.

Industrie : Utilisé dans la production de colorants et d'autres produits chimiques.

5. Mécanisme d'action

Le mécanisme exact des effets de la this compound n'est pas entièrement élucidé. Il implique probablement la formation d'intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, conduisant à des dommages à l'ADN et à une cancérogenèse potentielle.

Comparaison Avec Des Composés Similaires

La N-Nitroso-N-méthylaniline est unique en raison de sa combinaison spécifique de groupes fonctionnels aromatiques et nitroso. Les composés similaires comprennent la N-nitrosodiméthylamine (NDMA), la N-nitrosodiéthylamine et la N-nitrosodiphénylamine .

Activité Biologique

N-Nitroso-N-methylaniline (NMA) is a nitrosamine compound known for its potential carcinogenic effects. This article provides a comprehensive overview of the biological activity of NMA, focusing on its carcinogenic properties, metabolic pathways, and interactions with DNA.

Overview of N-Nitroso-N-methylaniline

NMA is primarily used in the rubber industry and can be found in smoked meats as a byproduct of nitrosation reactions. Its chemical structure allows it to participate in various biological reactions, particularly those leading to DNA damage.

Carcinogenicity

Research has established that NMA is an esophageal carcinogen in F344 rats. However, it does not exhibit mutagenic properties in standard Ames tests, nor does it induce sister chromatid exchanges in mammalian cells . The carcinogenic activity is believed to stem from its ability to form unstable DNA adducts upon metabolic activation.

Table 1: Carcinogenicity Studies of N-Nitroso-N-methylaniline

| Study Reference | Model Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| F344 Rats | Various | Esophageal tumors observed | |

| Syrian Hamsters | Low doses | Formation of DNA adducts | |

| Various | 1-6 | Induction of multiple tumor types |

Metabolic Activation and DNA Interactions

Upon administration, NMA undergoes metabolic activation to form reactive intermediates, such as the benzenediazonium ion (BDI). This ion can react with cellular macromolecules, leading to the formation of DNA adducts. Specifically, BDI has been shown to couple with adenine residues in DNA, resulting in triazene adducts that are hydrolytically unstable .

-

Formation of Reactive Intermediates :

- NMA is metabolized to BDI.

- BDI interacts with nucleophiles in DNA.

-

DNA Adduct Formation :

- The primary adducts formed include 6-(1-phenyltriazeno)purine and other methylated bases.

- These adducts can lead to mutations during DNA replication.

- Persistence and Excision :

Case Studies and Research Findings

A study highlighted the formation of specific DNA adducts following exposure to NMA. In F344 rats treated with NMA, significant levels of O6-methylguanine were detected in liver and kidney tissues, indicating the compound's potential for causing genetic damage . Another investigation into the metabolic pathways revealed that denitrosation could lead to the formation of less harmful products; however, the primary concern remains the reactive intermediates capable of causing mutagenesis .

Table 2: Summary of Key Findings from Case Studies

| Research Focus | Key Findings |

|---|---|

| DNA Adduct Formation | O6-methylguanine detected in liver/kidneys |

| Metabolic Pathways | Denitrosation leads to less harmful byproducts |

| Tumor Induction | Esophageal tumors observed in animal models |

Propriétés

IUPAC Name |

N-methyl-N-phenylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXCWSIJKVASQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021053 | |

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; mp = 14.7 deg C; [HSDB] Liquid; [MSDSonline] | |

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

225 °C, decomp | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; soluble in ethanol and ethyl ether | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1240 g/cu cm @ 20 °C | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

N-Nitroso-N-methylaniline (NMA) is an esophageal carcinogen in F344 rats. Attempts to detect binding of N-nitroso-N-methylaniline to DNA or RNA have not been successful. N-nitroso-N-methylaniline is not mutagenic in the standard Ames bacterial assay, and it did not induce sister chromatid exchanges in mammalian cells. N-nitroso-N-methylaniline forms the benzenediazonium ion (BDI) during metabolism. This ion has been known to react with aromatic amines, such as adenine, to form triazene coupling products. The purpose of this research was to demonstrate that a triazene adduct, which would be expected to be hydrolytically unstable, was formed by coupling with the adenine residues in DNA. Liver DNA from a rat treated with N-nitroso-N-methylaniline or from in vitro reactions of benzenediazonium ion with DNA was treated with sodium borohydride. This reaction was shown to result in the reduction of 6-(1-phenyltriazeno)purine to 6-hydrazinopurine (N6-aminoadenine). The hydrolysate of the DNA, presumably containing the hydrazine, was treated with 4-(dimethylamino)naphthaldehyde, and the resulting hydrazone was isolated by reverse-phase HPLC using fluorescence detection. The identity of the adduct was demonstrated by high-resolution mass spectrometry. ... N-nitroso-N-methylaniline forms an unstable triazene adduct with adenine in DNA both in vitro and in vivo. | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALS | |

CAS No. |

614-00-6 | |

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-methyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-nitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SM68I29WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

14.7 °C | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.